

Recombinant Production of Tumstatin T3 Peptide: Application Notes and Protocols

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Compound of Interest

Compound Name: T3 Peptide

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These application notes provide a comprehensive overview and detailed protocols for the recombinant production, purification, and characterization of the tumstatin **T3 peptide**, a promising anti-angiogenic agent for research and therapeutic development.

Introduction

Tumstatin, a 28-kDa fragment derived from the non-collagenous 1 (NC1) domain of the $\alpha 3$ chain of type IV collagen, is a potent endogenous inhibitor of angiogenesis.[1] Its anti-angiogenic activity is primarily localized to smaller peptide fragments, including the **T3 peptide**. The **T3 peptide**, corresponding to amino acids 69-88 of the tumstatin sequence, has been identified as an active fragment that retains the anti-angiogenic properties of the full-length protein.[2][3] Recombinant production of this peptide is essential for further investigation into its therapeutic potential and for use in various biological assays.

This document outlines the methodologies for expressing the tumstatin **T3 peptide** in a prokaryotic system (*Escherichia coli*), its subsequent purification, and its characterization, along with protocols for assessing its biological activity.

Overview of Recombinant T3 Peptide Production

The recombinant production of a small peptide like tumstatin T3 often presents challenges such as low expression levels and susceptibility to proteolytic degradation. To overcome these

issues, the **T3 peptide** is typically expressed as a fusion protein with a larger, more stable partner. This strategy enhances the overall yield and stability of the peptide and facilitates purification.

A common approach involves the use of an expression vector that encodes a fusion protein consisting of a purification tag (e.g., a polyhistidine-tag), a solubility-enhancing fusion partner (e.g., Small Ubiquitin-like Modifier [SUMO] or Glutathione S-transferase [GST]), a specific protease cleavage site, and the **T3 peptide** sequence.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the recombinant production of small peptides, which can be extrapolated for the production of tumstatin **T3 peptide** in an E. coli expression system. Actual yields may vary depending on the specific expression construct, host strain, and culture conditions.

| Parameter | E. coli Expression System (Fusion Protein) | Reference |
|----------------------------|--|---------------------|
| Expression Level | 15-50 mg of purified peptide per liter of culture | [6] |
| Purity | >95% (after affinity chromatography and cleavage) | [7] |
| Biological Activity (IC50) | Dependent on the specific assay and cell line used | [8] |

Experimental Protocols

Gene Synthesis and Cloning of Tumstatin T3 Peptide

Objective: To design and clone a synthetic gene encoding the tumstatin **T3 peptide** into an appropriate E. coli expression vector.

Materials:

- Tumstatin **T3 peptide** amino acid sequence: LQRFTTMPFLFCNVNDVCNF[\[9\]](#)

- DNA synthesis service
- pET-SUMO expression vector (or similar vector with a His-tag and a SUMO fusion partner)
- Restriction enzymes (corresponding to the vector's multiple cloning site)
- T4 DNA Ligase
- Chemically competent E. coli DH5α (for cloning)
- LB agar plates with appropriate antibiotic

Protocol:

- Gene Design:
 - Based on the **T3 peptide** amino acid sequence (LQRFTTMPFLFCNVNDVCNF), design a DNA sequence optimized for E. coli codon usage.[\[10\]](#)
 - Incorporate restriction sites at the 5' and 3' ends of the gene sequence that are compatible with the chosen expression vector's multiple cloning site (MCS).
 - Ensure the **T3 peptide** gene is in-frame with the upstream fusion partner (e.g., His-SUMO).
 - Include a stop codon at the end of the **T3 peptide** sequence.
- Gene Synthesis:
 - Synthesize the designed gene using a commercial gene synthesis service. The synthesized gene is typically provided within a cloning vector.
- Vector and Insert Preparation:
 - Digest the expression vector (e.g., pET-SUMO) and the vector containing the synthesized T3 gene with the selected restriction enzymes.

- Separate the digested vector and insert by agarose gel electrophoresis and purify the DNA fragments using a gel extraction kit.
- Ligation:
 - Perform a ligation reaction to insert the T3 gene into the digested expression vector using T4 DNA Ligase.
- Transformation:
 - Transform the ligation mixture into chemically competent E. coli DH5α cells.
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
 - Incubate overnight at 37°C.
- Colony Screening and Sequence Verification:
 - Select several colonies and culture them in liquid LB medium.
 - Isolate the plasmid DNA using a miniprep kit.
 - Verify the correct insertion and sequence of the T3 gene by restriction digestion and Sanger sequencing.

Expression of the His-SUMO-T3 Fusion Protein

Objective: To express the His-SUMO-T3 fusion protein in an E. coli expression strain.

Materials:

- Verified pET-SUMO-T3 plasmid
- Chemically competent E. coli BL21(DE3) cells
- LB medium
- Appropriate antibiotic

- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation:
 - Transform the pET-SUMO-T3 plasmid into chemically competent E. coli BL21(DE3) cells.
 - Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture:
 - Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic.
 - Incubate overnight at 37°C with shaking.
- Large-Scale Culture and Induction:
 - Inoculate 1 L of LB medium with the overnight starter culture.
 - Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
 - Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.[\[11\]](#)
- Cell Harvest:
 - Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of the Tumstatin T3 Peptide

Objective: To purify the tumstatin **T3 peptide** from the E. coli lysate through a multi-step process involving affinity chromatography, cleavage of the fusion tag, and reverse-phase chromatography.

Materials:

- Frozen cell pellet
- Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Lysozyme
- DNase I
- Ni-NTA affinity chromatography column
- Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- SUMO Protease
- Dialysis tubing (with appropriate molecular weight cut-off)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Protocol:

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
 - Add DNase I and incubate on ice for a further 15 minutes.
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA column with Lysis Buffer.

- Load the clarified lysate onto the column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the His-SUMO-T3 fusion protein with Elution Buffer.
- Fusion Tag Cleavage:
 - Dialyze the eluted fusion protein against a buffer compatible with SUMO protease activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
 - Add SUMO protease to the dialyzed protein solution and incubate at 4°C for 16 hours to cleave the His-SUMO tag from the **T3 peptide**.
- Removal of the His-SUMO Tag:
 - Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved **T3 peptide** will be in the flow-through, while the His-SUMO tag and the His-tagged SUMO protease will bind to the resin.
- Final Purification by RP-HPLC:
 - Concentrate the flow-through containing the **T3 peptide**.
 - Purify the **T3 peptide** to homogeneity using an RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
 - Collect the fractions containing the purified **T3 peptide**.
 - Lyophilize the purified fractions to obtain the final peptide product.

Characterization of the Purified T3 Peptide

Objective: To confirm the identity, purity, and integrity of the purified recombinant tumstatin **T3 peptide**.

Methods:

- **SDS-PAGE:** Analyze the purified peptide on a high-percentage Tris-Tricine polyacrylamide gel to visualize a single band corresponding to the molecular weight of the **T3 peptide** (approximately 2.4 kDa).
- **Mass Spectrometry (MALDI-TOF or ESI-MS):** Determine the precise molecular weight of the purified peptide to confirm its identity and the absence of modifications.
- **Analytical RP-HPLC:** Assess the purity of the final peptide preparation. A single, sharp peak is indicative of high purity.

In Vitro Biological Activity Assay: Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic activity of the purified tumstatin **T3 peptide** by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.[\[12\]](#)
[\[13\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Extract (e.g., Matrigel®)
- 96-well tissue culture plate
- Purified Tumstatin **T3 peptide**
- Calcein AM (for visualization)

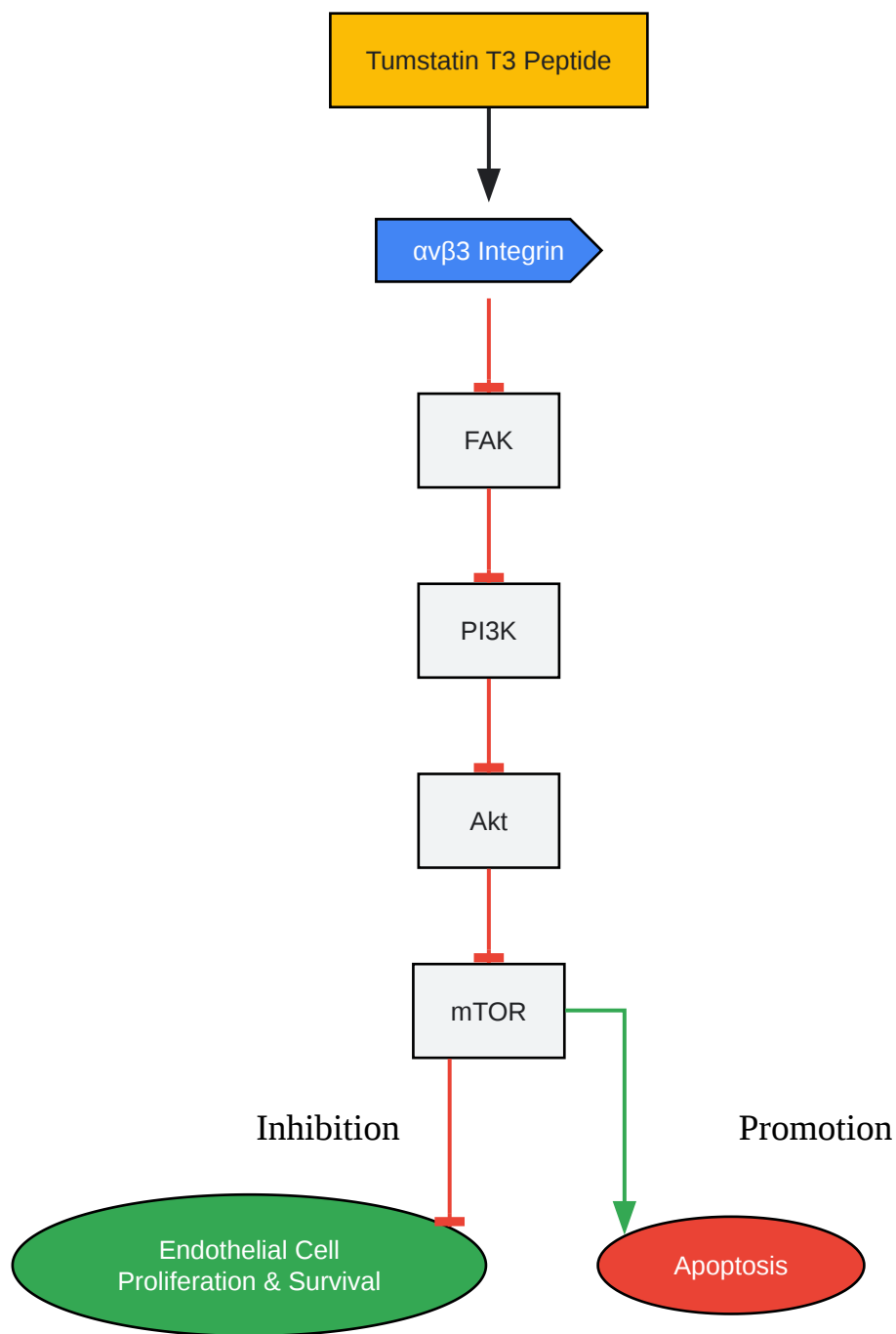
Protocol:

- **Plate Coating:**
 - Thaw the basement membrane extract on ice.

- Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
- Cell Seeding:
 - Harvest HUVECs and resuspend them in basal medium.
 - Seed the HUVECs onto the solidified matrix at a density of $1-2 \times 10^4$ cells per well.
- Treatment:
 - Add the purified **T3 peptide** to the wells at various concentrations. Include a vehicle control (buffer used to dissolve the peptide) and a positive control (e.g., a known angiogenesis inhibitor).
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Visualization and Quantification:
 - Visualize the formation of tube-like structures using a phase-contrast microscope.
 - For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length, number of junctions, and number of loops can be quantified using image analysis software.[\[13\]](#)

Visualizations

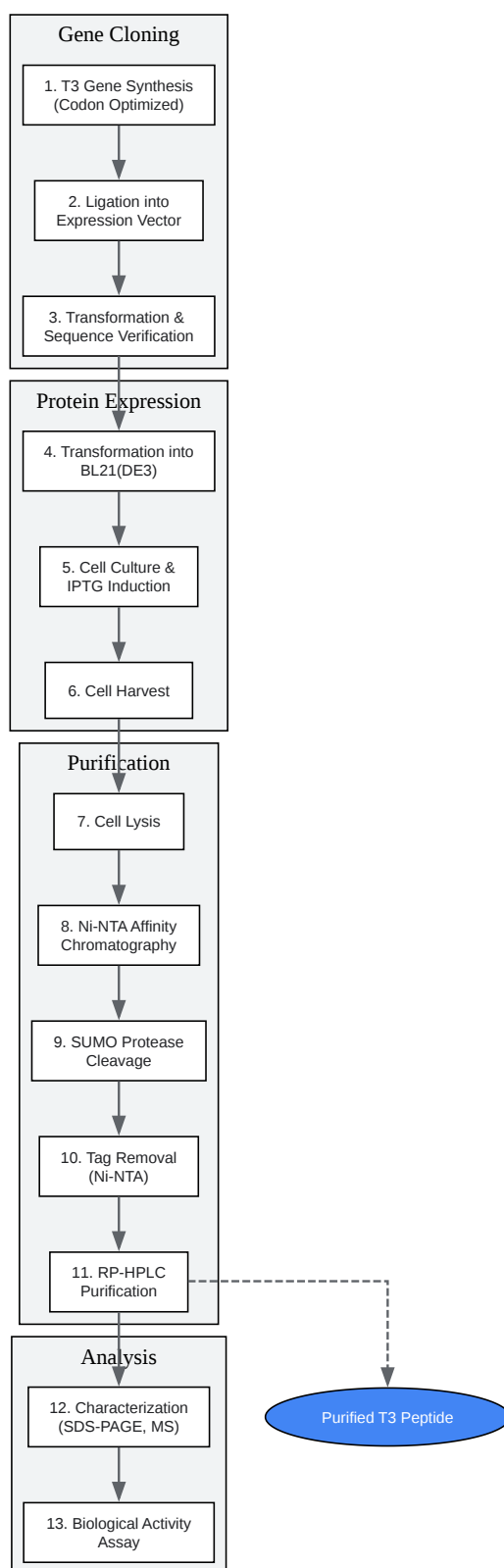
Signaling Pathway of Tumstatin T3 Peptide



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Caption: Tumstatin T3 anti-angiogenic signaling pathway.

Experimental Workflow for Recombinant T3 Peptide Production



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